N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide
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Overview
Description
N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a triazene moiety, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide typically involves the condensation of benzylamine with benzoyl chloride, followed by the introduction of the triazene moiety. This can be achieved through a series of steps involving the use of appropriate reagents and catalysts. For instance, the reaction between benzylamine and benzoyl chloride can be carried out in the presence of a base such as triethylamine to form N-benzylbenzamide. The subsequent introduction of the triazene group can be achieved using diazonium salts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and triazene groups can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzamides .
Scientific Research Applications
N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylbenzamide
- N-Benzyl-2-aminobenzamide
- N-Benzyl-3-methylbenzamide
Uniqueness
N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide is unique due to the presence of the triazene moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
646524-04-1 |
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Molecular Formula |
C22H22N4O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-benzyl-2-[[benzyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C22H22N4O/c1-26(17-19-12-6-3-7-13-19)25-24-21-15-9-8-14-20(21)22(27)23-16-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H,23,27) |
InChI Key |
CDVKOEFRUXYGAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)N=NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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